molecular formula C40H43F2N5O5S B12820973 4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid

4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid

Cat. No.: B12820973
M. Wt: 743.9 g/mol
InChI Key: NMVJBGKJMHBVKZ-UHFFFAOYSA-N
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Description

4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including amides, carboxylic acids, and fluorinated aromatic rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid typically involves multi-step organic synthesis. Key steps may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid involves its interaction with specific molecular targets. These interactions may include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-Difluoro-4-(2-(3-((4-glycyl-2,2-dimethylpiperazin-1-yl)methyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)phenethyl)benzoic acid is unique due to its combination of functional groups and structural complexity. This uniqueness may confer specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C40H43F2N5O5S

Molecular Weight

743.9 g/mol

IUPAC Name

4-[2-[4-[[2-[[3-[[4-(2-aminoacetyl)-2,2-dimethylpiperazin-1-yl]methyl]benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonyl]amino]-2,6-difluorophenyl]ethyl]benzoic acid

InChI

InChI=1S/C40H43F2N5O5S/c1-40(2)23-46(34(48)21-43)16-17-47(40)22-25-6-5-7-27(18-25)36(49)45-38-35(30-8-3-4-9-33(30)53-38)37(50)44-28-19-31(41)29(32(42)20-28)15-12-24-10-13-26(14-11-24)39(51)52/h5-7,10-11,13-14,18-20H,3-4,8-9,12,15-17,21-23,43H2,1-2H3,(H,44,50)(H,45,49)(H,51,52)

InChI Key

NMVJBGKJMHBVKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1CC2=CC(=CC=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NC5=CC(=C(C(=C5)F)CCC6=CC=C(C=C6)C(=O)O)F)C(=O)CN)C

Origin of Product

United States

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